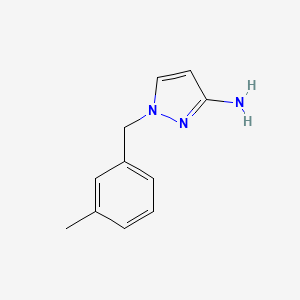

1-(3-methylbenzyl)-1H-pyrazol-3-amine

Descripción general

Descripción

1-(3-methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylbenzyl chloride with 3-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.

Aplicaciones Científicas De Investigación

1-(3-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic applications.

Mecanismo De Acción

The mechanism of action of 1-(3-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with the amino group at a different position.

1-(3-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a benzyl group.

1-(4-methylbenzyl)-1H-pyrazol-3-amine: Similar structure but with the methyl group at the 4-position of the benzyl ring.

Uniqueness

1-(3-methylbenzyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the methyl group and the benzyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

1-(3-Methylbenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C10H12N4

- Molecular Weight : 223.70 g/mol

- Structure : Contains a pyrazole ring with a 3-methylbenzyl substituent, which influences its biological interactions.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a variety of biological activities, including:

- Anti-inflammatory : Pyrazole compounds have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Analgesic : Some derivatives provide pain relief by modulating pain pathways.

- Antimicrobial : Certain pyrazole derivatives have demonstrated significant antibacterial properties against various strains of bacteria.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer progression and inflammatory responses. For example, it may target cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Molecular Docking Studies : Computational studies indicate that the compound can bind effectively to target proteins, suggesting a potential role as an inhibitor in various biochemical pathways related to disease mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:

- Cancer Research : A study investigated the anti-proliferative effects of pyrazole derivatives on human tumor cell lines (A549, MCF-7, HeLa). Compounds exhibited IC50 values ranging from 0.83 to 1.81 μM, indicating significant growth inhibition .

- Antibacterial Activity : Research showed that certain pyrazole derivatives demonstrated strong antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The most active compounds had minimum inhibitory concentrations (MIC) as low as 5 μg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Pyrazole Derivatives

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1H-Pyrazol-4-amine hydrochloride | CHClN | Varies; potential anti-cancer | Different amine position |

| 3-Amino-1-methyl-1H-pyrazole | CHN | Antimicrobial | Smaller structure |

| 5-Amino-1H-pyrazole | CHN | Anti-inflammatory | Similar ring structure |

The unique substitution pattern of this compound may enhance its binding affinity to specific biological targets compared to other derivatives.

Propiedades

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBWFPZUZFRWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363676 | |

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955962-44-4 | |

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.